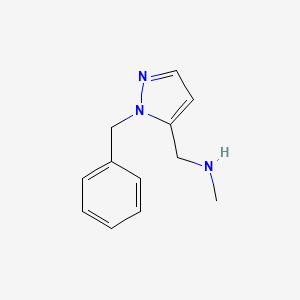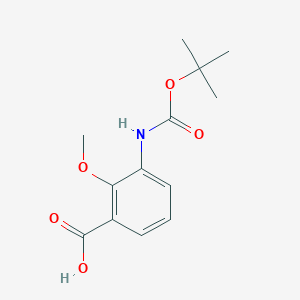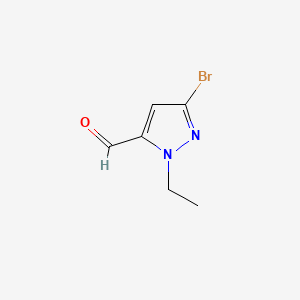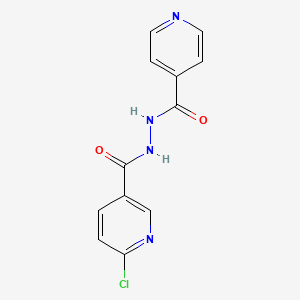
1,2,4-Oxadiazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole-3-carbaldehyde is a heterocyclic compound featuring a five-membered ring with one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of the carbaldehyde group at the 3-position adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Oxadiazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives. For instance, the reaction of amidoximes with carboxylic acid chlorides in the presence of a base such as triethylamine can yield 1,2,4-oxadiazoles . Another method involves the use of nitrile oxides, which can react with nitriles to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot synthesis methods using catalysts like graphene oxide have been developed to enhance yield and reduce reaction times . These methods are environmentally benign and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines under appropriate conditions.
Major Products
Oxidation: 1,2,4-Oxadiazole-3-carboxylic acid.
Reduction: 1,2,4-Oxadiazole-3-methanol.
Substitution: Various substituted oxadiazoles depending on the reagents used.
Scientific Research Applications
1,2,4-Oxadiazole-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes or receptors, depending on its functionalization. For example, oxadiazole derivatives have been shown to inhibit enzymes like acetylcholinesterase and histone deacetylase, which are involved in neurological and cancer pathways . The presence of the carbaldehyde group allows for covalent bonding with target proteins, enhancing its inhibitory effects .
Comparison with Similar Compounds
1,2,4-Oxadiazole-3-carbaldehyde can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: Differing in the position of nitrogen atoms, leading to variations in reactivity and applications.
1,2,5-Oxadiazole: Another regioisomer with distinct chemical properties and uses.
1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific ring structure and the presence of the carbaldehyde group, which imparts distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
1,2,4-oxadiazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2/c6-1-3-4-2-7-5-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEMMDRNQSCVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546905.png)








![7-({Spiro[3.3]heptan-2-yl}carbamoyl)heptanoicacid](/img/structure/B13547000.png)


![Isoxazolo[5,4-d]-pyrimidone](/img/structure/B13547007.png)
